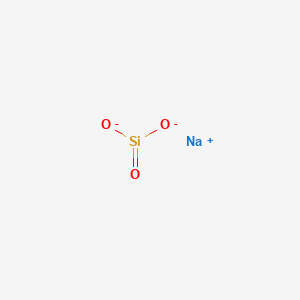
Silicic acid (H2SiO3), sodium salt
描述
Silicic acid (H2SiO3), sodium salt, is a compound that consists of silicon, oxygen, hydrogen, and sodium. It is a derivative of silicic acid, which is a weak acid formed by the hydration of silicon dioxide. Silicic acid and its salts are important in various industrial and scientific applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Silicic acid (H2SiO3), sodium salt, can be synthesized by reacting sodium silicate with an acid, such as hydrochloric acid or sulfuric acid. The reaction typically involves the following steps:
- Dissolve sodium silicate in water to form a solution.
- Add the acid to the sodium silicate solution under controlled conditions.
- The reaction produces silicic acid, which can then be neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, this compound, is often produced using large-scale chemical reactors. The process involves the continuous addition of sodium silicate and acid to a reactor, followed by neutralization with sodium hydroxide. The resulting product is then purified and dried to obtain the final compound.
化学反应分析
Types of Reactions
Silicic acid (H2SiO3), sodium salt, undergoes various chemical reactions, including:
Polymerization: Silicic acid can polymerize to form larger silicate structures.
Condensation: Silicic acid can condense to form silica gel or other silica-based materials.
Hydrolysis: Silicic acid can hydrolyze to form silicon dioxide and water.
Common Reagents and Conditions
Acids: Hydrochloric acid and sulfuric acid are commonly used to synthesize silicic acid from sodium silicate.
Bases: Sodium hydroxide is used to neutralize silicic acid to form its sodium salt.
Temperature and pH: The reactions typically occur at room temperature and neutral to slightly acidic pH conditions.
Major Products Formed
Silica Gel: Formed through the condensation of silicic acid.
Silicon Dioxide: Formed through the hydrolysis of silicic acid.
科学研究应用
Silicic acid (H2SiO3), sodium salt, has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various silicon-based compounds and materials.
Biology: Studied for its role in biomineralization and its potential use in biomedical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Used in the production of detergents, adhesives, and sealants, as well as in water treatment processes.
作用机制
The mechanism of action of silicic acid (H2SiO3), sodium salt, involves its ability to form silicate structures through polymerization and condensation reactions. These reactions are facilitated by the presence of water and other reagents, leading to the formation of various silicon-based materials. The molecular targets and pathways involved in these processes include the silicon-oxygen bonds and the interactions between silicon and other elements.
相似化合物的比较
Silicic acid (H2SiO3), sodium salt, can be compared with other similar compounds, such as:
Orthosilicic Acid (H4SiO4): A simpler form of silicic acid with four hydroxyl groups.
Metasilicic Acid (H2SiO3): A form of silicic acid with two hydroxyl groups and a silicon-oxygen double bond.
Disilicic Acid (H2Si2O5): A polymeric form of silicic acid with two silicon atoms.
Uniqueness
This compound, is unique due to its ability to form stable silicate structures and its wide range of applications in various fields. Its properties make it a valuable compound for both scientific research and industrial applications.
属性
IUPAC Name |
sodium;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.O3Si/c;1-4(2)3/q+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRGLAMGMYQDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaO3Si- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6834-92-0 (Parent) | |
| Record name | Silicic acid (H2SiO3), sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015915987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50166600 | |
| Record name | Silicic acid (H2SiO3), sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.073 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15457-97-3, 15915-98-7 | |
| Record name | Disodium silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015457973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015915987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)



![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)


![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)




